Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound is 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid , reflecting its bis-aromatic substitution pattern and carboxylic acid functionality. The molecular formula C₁₅H₁₄O₄ (molecular weight: 258.27 g/mol) derives from:
- A central acetic acid backbone
- Two phenyl rings: one substituted with a methoxy group (-OCH₃) at the para position and another unsubstituted phenyl group
- A hydroxyl (-OH) group adjacent to the carboxylic acid moiety
Table 1: Molecular descriptors of hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₄O₄ |
| Molecular weight | 258.27 g/mol |
| SMILES | COC₁=CC=C(C=C₁)C(C₂=CC=CC=C₂)(C(=O)O)O |
| InChIKey | KWRLXQHDQNHPLW-UHFFFAOYSA-N |
The methoxy group at the para position introduces electronic asymmetry, while the hydroxyl group facilitates hydrogen-bonding networks.
Crystallographic Structure Determination
X-ray diffraction studies of related phenylacetic acid derivatives reveal monoclinic crystal systems with space groups such as P2₁/c or P2₁/n , characterized by unit cell parameters in the ranges:
While direct crystallographic data for this compound remains unpublished, analogous compounds exhibit layered packing stabilized by:
- O-H···O hydrogen bonds between carboxylic acid groups (2.60–2.75 Å)
- C-H···π interactions (3.30–3.50 Å) involving aromatic rings
- Van der Waals forces between methoxy groups and adjacent hydrocarbons
The methoxy group’s electron-donating effect likely reduces intermolecular repulsion, enhancing crystal stability compared to non-substituted analogs.
Conformational Analysis via X-ray Diffraction Studies
In phenylacetic acid derivatives, the acetic acid side chain adopts a gauche conformation relative to the aromatic rings, minimizing steric clashes. Key torsional angles include:
- C1-C2-C3-O1 : 65°–75° (carboxylic acid group orientation)
- C4-C5-O2-C6 : 110°–120° (methoxy group rotation)
Hydrogen bonding dominates supramolecular assembly:
- Carboxylic acid dimers form R₂²(8) motifs (bond length: 1.76–1.82 Å)
- Hydroxyl groups participate in O-H···N interactions with pyridine-containing co-crystals (2.89–3.10 Å)
- π-π stacking between phenyl rings (centroid distances: 3.80–4.20 Å) contributes to lamellar packing
Comparative Structural Features with Phenylacetic Acid Derivatives
Table 2: Structural comparison with related compounds
Key distinctions include:
- Steric effects : The bis-aryl system in this compound creates a crowded molecular environment, limiting rotational freedom compared to single-ring analogs.
- Electronic effects : The para-methoxy group enhances electron density on the adjacent phenyl ring, increasing susceptibility to electrophilic substitution versus ortho-substituted derivatives.
- Hydrogen-bonding networks : Dual functional groups (hydroxyl and carboxylic acid) enable multi-donor/acceptor interactions absent in simpler phenylacetic acids.
These structural nuances influence solubility, melting points (observed range: 141–144°C for analogs), and reactivity in synthetic applications.
Properties
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-9-7-12(8-10-13)15(18,14(16)17)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRLXQHDQNHPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282914 | |
| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-50-7 | |
| Record name | NSC28711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
The initial step typically involves a condensation reaction between 4-methoxybenzaldehyde and phenylacetic acid. This reaction is facilitated by a base, such as sodium hydroxide, which helps in deprotonating the carboxylic acid group, allowing for nucleophilic attack on the carbonyl carbon of the aldehyde.
- Starting Materials:
- 4-Methoxybenzaldehyde
- Phenylacetic Acid
- Reagents: Sodium hydroxide (base)
- Conditions: The reaction is usually conducted under reflux conditions to promote the formation of the desired hydroxyphenylacetic acid derivative.
Hydroxylation Reaction
Following the condensation step, a hydroxylation reaction is employed to introduce the hydroxy group into the aromatic ring. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selectivity.
- Reagents: Hydrogen peroxide or sodium hypochlorite
- Conditions: Mild acidic or neutral pH, controlled temperature
Alternative Methods
In addition to the above methods, other synthetic routes have been explored, which may involve:
- Electrophilic Aromatic Substitution: This method allows for the introduction of various substituents onto the aromatic ring prior to final hydroxy group addition.
- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it a valuable technique for synthesizing complex organic compounds.
The yield and purity of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid are critical factors in its preparation. Methods utilizing high-purity starting materials and optimized reaction conditions typically yield better results.
Table 1: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Condensation Reaction | 4-Methoxybenzaldehyde, Phenylacetic Acid | Sodium hydroxide | Reflux | 70-90 | >95 |
| Hydroxylation | Hydroxyphenylacetic derivative | Hydrogen peroxide | Mild acidic conditions | 60-80 | >90 |
| Electrophilic Substitution | Varied substituted phenols | Electrophiles | Variable | Varies | Varies |
In an industrial context, large-scale production of this compound may involve:
- Use of larger reactors for enhanced yield.
- Continuous flow systems to improve efficiency.
- Recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features contribute to the development of drugs targeting various diseases. For instance, it can be utilized in the synthesis of anti-inflammatory and analgesic agents due to its ability to modulate biochemical pathways associated with pain and inflammation.
Case Study:
A study demonstrated the synthesis of novel derivatives based on this compound, which exhibited promising anti-inflammatory activity in preclinical models. The derivatives were tested for their efficacy in inhibiting cyclooxygenase enzymes, which play a vital role in the inflammatory process.
Organic Synthesis
Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and reduction, making it valuable in synthetic organic chemistry.
Data Table: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or aldehydes |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nucleophiles (halides/amines) | Substituted phenylacetic acids |
Biological Studies
Investigating Biological Activity:
Research involving this compound has focused on its biological activity, particularly its effects on cellular signaling pathways and metabolic processes. Studies have shown that this compound may influence pathways related to oxidative stress and inflammation.
Case Study:
In vitro assays revealed that this compound exhibited antioxidant properties by scavenging free radicals, thereby reducing oxidative damage in cellular models. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative stress.
Industrial Applications
Production of Specialty Chemicals:
The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in the chemical industry, including the formulation of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It may modulate pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Phenylacetic Acid Derivatives
Phenylacetic Acid (C₆H₅CH₂COOH)
- Activity : Historically used to stimulate appetite and treat tuberculosis, with moderate anti-inflammatory effects in rheumatoid arthritis (RA) . Derivatives like RD 10499 (phenylacetic acid) showed RA efficacy but caused rashes in 20% of patients, leading to discontinuation .
4-Hydroxyphenylacetic Acid (C₈H₈O₃)
- Activity : A key metabolite in tyrosine catabolism and plant growth regulation. Exhibits lower activity than indole-acetic acid in pea root formation assays .
- Structural Comparison : Lacks the methoxy group of the target compound, reducing lipophilicity and altering binding affinity .
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid
- Structure : Features a benzyloxy group at the 3-position and methoxy at the 4-position on the phenyl ring.
NSAID-Related Analogs
β-Hydroxy-β-aryl Propanoic Acids
- Activity : Synthesized analogs of ibuprofen show anti-inflammatory effects via COX-2 inhibition. ED₅₀ values range from 15–127 µmol/kg (vs. ibuprofen: 51.7 µmol/kg) .
- Toxicity : Excellent gastric tolerability in rats, with minimal mucosal damage observed .
- Key Difference : The β-hydroxy configuration and aryl substitution patterns enhance COX-2 binding through hydrogen bonding and π–π interactions, unlike the α-hydroxy group in the target compound .
Diclofenac
- Activity : A phenylacetic acid NSAID with potent anti-inflammatory effects.
Plant Growth Regulators
Indole-Acetic Acid (IAA)
Critical Research Findings
α-Hydroxy groups (as in the target compound) may confer chirality, influencing enantioselective interactions with enzymes like COX-2 .
Ethnic Variability in Toxicity :
- Liver toxicity disparities in phenylacetic acid derivatives (e.g., ibufenac in UK vs. Japan) suggest metabolic enzyme polymorphisms, a critical consideration for the target compound’s safety profile .
Plant vs. Mammalian Systems :
- While phenylacetic acid derivatives are active in both systems, their potency varies significantly (e.g., 20 ppm in plants vs. µmol/kg doses in mammals) .
Biological Activity
Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid (HMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HMPA, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
HMPA is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, which contribute to its unique reactivity and biological properties. The molecular formula is C16H16O3, and its structure can be represented as follows:
The biological activity of HMPA is attributed to its interaction with specific molecular targets and pathways:
- Enzyme Interaction : HMPA may inhibit cyclooxygenases (COX), enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition can lead to anti-inflammatory effects, making HMPA a candidate for treating inflammatory diseases .
- Antioxidant Activity : Studies have shown that HMPA exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a crucial role .
- Antimicrobial Properties : HMPA has demonstrated antibacterial activity against various strains, notably Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that HMPA significantly reduced prostaglandin E2 production in macrophages, indicating its potential as an anti-inflammatory agent. This effect was comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects.
- Antioxidant Activity : A study assessed the antioxidant capacity of various derivatives of phenylacetic acids, including HMPA. The results indicated that HMPA exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT), particularly in DPPH and FRAP assays .
- Antimicrobial Efficacy : Research focusing on the antibacterial properties of HMPA revealed that it effectively inhibited the growth of E. faecalis and other pathogenic bacteria, suggesting its potential use in treating bacterial infections .
Comparison with Related Compounds
HMPA shares structural similarities with other phenylacetic acid derivatives; however, its unique combination of functional groups enhances its biological activity:
| Compound | Structure | Activity |
|---|---|---|
| Hydroxy-(3-methoxy-phenyl)-phenyl-acetic acid | Different methoxy position | Moderate anti-inflammatory |
| Hydroxy-(4-hydroxy-phenyl)-phenyl-acetic acid | Additional hydroxyl group | Enhanced antioxidant properties |
| Hydroxy-(2-methoxy-phenyl)-phenyl-acetic acid | Varying methoxy position | Lower antibacterial activity |
Q & A
Q. What are the recommended synthetic routes for Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid, and how can purity be optimized?
Synthesis typically involves Friedel-Crafts acylation or hydroxylation of pre-functionalized phenylacetic acid derivatives. For high purity, recrystallization using ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Impurity profiling via HPLC (C18 column, UV detection at 254 nm) ensures batch consistency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm methoxy (-OCH3) and hydroxyl (-OH) groups, with characteristic shifts at δ 3.8–3.9 ppm (methoxy) and δ 9.5–10.5 ppm (phenolic -OH) .
- FT-IR : Peaks at 1700–1720 cm (carboxylic acid C=O), 1250–1270 cm (C-O of methoxy), and 3200–3500 cm (-OH stretch) .
- MS : ESI-MS in negative mode for molecular ion [M-H] and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- pH Stability : The compound undergoes hydrolysis under alkaline conditions (pH > 9), degrading the methoxy group. Buffered solutions (pH 5–7) at 4°C minimize degradation .
- Thermal Stability : Decomposition occurs above 80°C. Lyophilization or storage under inert gas (N2) at -20°C preserves integrity .
Q. How can contradictions in pharmacological data (e.g., enzyme inhibition vs. activation) be resolved?
- Dose-Response Curves : Perform assays across a wide concentration range (nM to mM) to identify biphasic effects.
- Enzyme Source Variability : Compare results across liver microsomes from different species (e.g., human vs. rat) to account for interspecies differences in CYP450 metabolism .
- Redox State : Monitor glutathione levels or use antioxidants (e.g., ascorbic acid) to prevent artefactual oxidation during assays .
Q. What experimental designs are suitable for studying interactions with liver microsomal enzymes?
- CYP450 Inhibition Assays : Use probe substrates (e.g., phenacetin for CYP1A2) with LC-MS/MS quantification of metabolites. Include negative controls (NADPH-free) to rule out non-enzymatic reactions .
- Kinetic Analysis : Determine (inhibition constant) via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .
Q. Which analytical methods detect trace impurities (<0.1%) in synthesized batches?
- UHPLC-MS/MS : Employ a polar-embedded C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities via MRM transitions .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and oxidative stress (H2O2) to identify potential degradants .
Methodological Considerations for Data Interpretation
Q. How to differentiate between direct and indirect metabolic effects in cell-based assays?
Q. What computational tools predict the compound’s environmental persistence or toxicity?
- QSAR Models : Tools like EPI Suite estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) .
- Molecular Dynamics Simulations : Assess binding affinity to soil organic matter or aquatic humic substances to predict environmental mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
